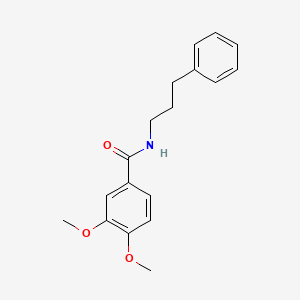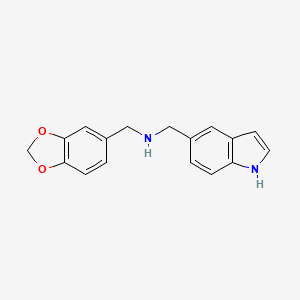
N-(1-adamantylmethyl)-N'-(2-bromophenyl)urea
Vue d'ensemble
Description
N-(1-adamantylmethyl)-N'-(2-bromophenyl)urea is a useful research compound. Its molecular formula is C18H23BrN2O and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.09938 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion Binding in Solution and Solid State
Research on adamantane bisurea derivatives, including structures similar to N-(1-adamantylmethyl)-N'-(2-bromophenyl)urea, demonstrates their capability for anion binding both in solution and solid state. These compounds have shown promise in forming stable complexes with various anions, leveraging the preorganization of adamantane moieties for optimal hydrogen bonding networks. This property is essential for anion recognition and could be exploited in sensor technologies or separation processes (Blažek et al., 2013).
Antimicrobial and Hypoglycemic Activities
Adamantane-based compounds, including those structurally related to this compound, have been evaluated for their antimicrobial activity against pathogenic bacteria and fungi, as well as their potential hypoglycemic effects. Some derivatives have shown potent broad-spectrum antibacterial activity and significant reduction of serum glucose levels in diabetic models, suggesting their potential in developing new antimicrobial and diabetes treatments (Al-Wahaibi et al., 2017).
Inhibition of Soluble Epoxide Hydrolase (sEH)
Adamantane urea derivatives have been studied extensively for their inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in various physiological and pathological processes. Modifications in the adamantane structure influence the potency and selectivity of these inhibitors, offering insights into designing more effective sEH inhibitors. These findings have implications for treating diseases associated with the enzyme's activity, including hypertension and inflammation (Burmistrov et al., 2018).
Chemical Stability and Solubility Enhancements
The structural modification of adamantane ureas, including efforts to enhance their chemical and metabolic stabilities, has been a significant focus. Introducing substituents into the adamantane core or altering its connectivity to the urea group can significantly affect these properties, which are critical for the development of therapeutically viable compounds. This research area aims to optimize the bioavailability and therapeutic efficacy of adamantane-based compounds (Hwang et al., 2007).
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c19-15-3-1-2-4-16(15)21-17(22)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYQBUVOOZZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4598007.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4598011.png)
![Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4598017.png)

![N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide](/img/structure/B4598031.png)
![N-(2-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4598035.png)
![2-({5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4598042.png)
![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4598043.png)

![2-[2,6-dichloro-4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4598074.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4598082.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4598091.png)
![methyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4598095.png)
